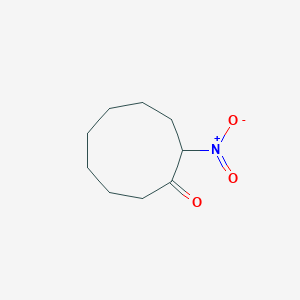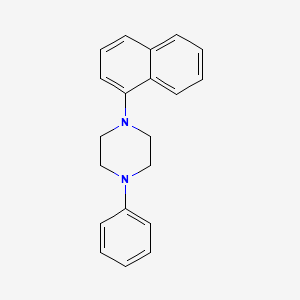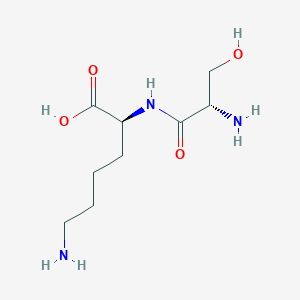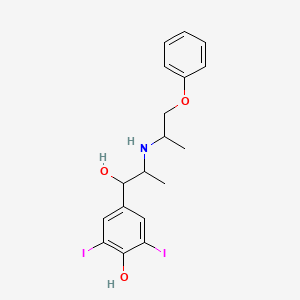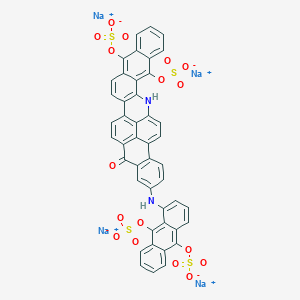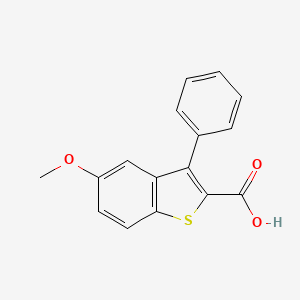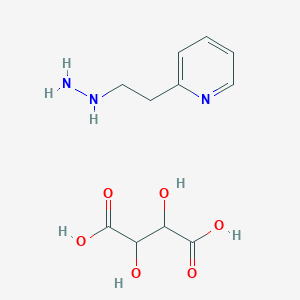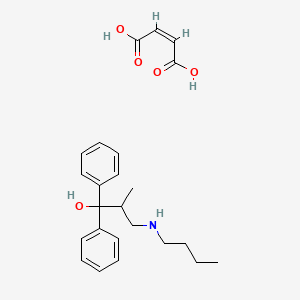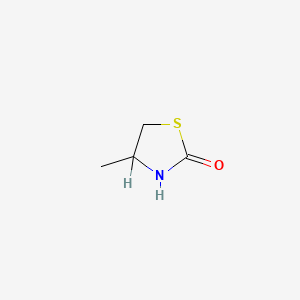
4-Methyl-1,3-thiazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-1,3-thiazolidin-2-one is a heterocyclic organic compound that belongs to the thiazolidine family. Thiazolidines are five-membered rings containing both sulfur and nitrogen atoms. The presence of these heteroatoms imparts unique chemical and biological properties to the compound, making it a subject of interest in various fields of research, including medicinal chemistry and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-1,3-thiazolidin-2-one typically involves the reaction of thioamides with acetylene dicarboxylate in ethanol at ambient temperature. This reaction yields 2-methylidene-1,3-thiazolidin-4-one derivatives, which can further react with oxalyl chloride in dry acetonitrile at 70°C to produce the desired compound . Other synthetic approaches include multicomponent reactions, click reactions, and the use of nano-catalysis and green chemistry to improve selectivity, purity, product yield, and pharmacokinetic activity .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of green chemistry and atom economy are often employed to ensure cleaner reaction profiles and catalyst recovery, making the process more sustainable and efficient .
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-1,3-thiazolidin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of sulfur and nitrogen atoms in the ring, which can participate in different chemical transformations .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxalyl chloride, acetylene dicarboxylate, and various catalysts. Reaction conditions often involve ambient temperatures for initial reactions and elevated temperatures (e.g., 70°C) for subsequent steps .
Major Products: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, the reaction with oxalyl chloride produces 4-(4-oxo-1,3-thiazolidin-2-ylidene)pyrrolidine-2,3,5-trione derivatives .
Scientific Research Applications
4-Methyl-1,3-thiazolidin-2-one has diverse applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Its unique chemical structure allows it to serve as a building block for the synthesis of various bioactive compounds . In medicinal chemistry, it has been explored for its potential anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activities . Additionally, it is used in the design of multifunctional drugs and as a probe in biological studies .
Mechanism of Action
The mechanism of action of 4-Methyl-1,3-thiazolidin-2-one involves its interaction with specific molecular targets and pathways. For instance, thiazolidine derivatives are known to stimulate the PPARγ receptor, which is associated with antidiabetic activity . They also inhibit protein tyrosine phosphatase 1B (PTP1B), a negative regulator of insulin and leptin signaling pathways, making them potential anti-diabetic agents . Additionally, these compounds exhibit antimicrobial activity by targeting cytoplasmic Mur ligase enzymes and scavenging reactive oxygen species (ROS) .
Comparison with Similar Compounds
4-Methyl-1,3-thiazolidin-2-one can be compared with other thiazolidine derivatives, such as thiazolidin-4-one and thiazolidin-2,4-dione. While all these compounds share a common thiazolidine ring structure, their specific substituents and functional groups impart different chemical and biological properties . For example, thiazolidin-4-one derivatives have shown significant anticancer activities and are being explored as potential multi-target enzyme inhibitors . Thiazolidin-2,4-dione derivatives, on the other hand, are known for their antidiabetic and antioxidant activities .
Similar Compounds
- Thiazolidin-4-one
- Thiazolidin-2,4-dione
- Thiazole
- Thiazolidine
These compounds, while structurally related, exhibit unique properties that make them valuable in different research and industrial applications .
Properties
CAS No. |
15223-44-6 |
|---|---|
Molecular Formula |
C4H7NOS |
Molecular Weight |
117.17 g/mol |
IUPAC Name |
4-methyl-1,3-thiazolidin-2-one |
InChI |
InChI=1S/C4H7NOS/c1-3-2-7-4(6)5-3/h3H,2H2,1H3,(H,5,6) |
InChI Key |
JUGKVRVJTSDEBU-UHFFFAOYSA-N |
Canonical SMILES |
CC1CSC(=O)N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![11-Bromo-14-azadispiro[5.1.5.2]pentadec-9-ene-7,15-dione](/img/structure/B14707166.png)
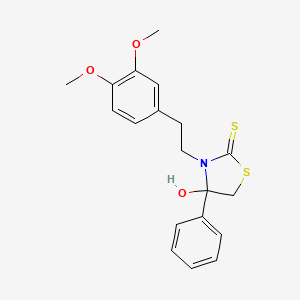
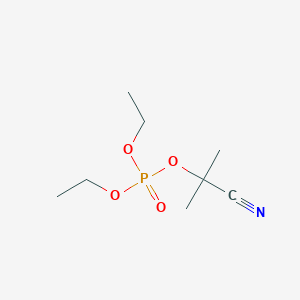
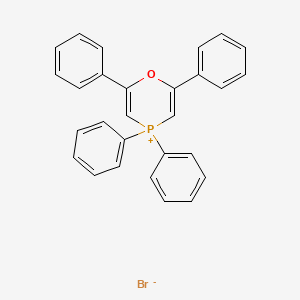
![5-Methoxy[1,1'-biphenyl]-2-ol](/img/structure/B14707181.png)
